Tyr-D-ala-gly-phe-met
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Overview
Description
Tyr-D-ala-gly-phe-met is a synthetic peptide composed of five amino acids: tyrosine (Tyr), D-alanine (D-ala), glycine (gly), phenylalanine (phe), and methionine (met). This peptide is known for its role in mimicking the structure and function of naturally occurring opioid peptides, which are involved in pain modulation and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-ala-gly-phe-met typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming amino acid is activated using reagents like carbodiimides or uronium salts, facilitating the formation of a peptide bond with the carboxyl group of the growing chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA), exposing the functional groups for further reactions.
Cleavage: The completed peptide is cleaved from the resin using strong acids like hydrofluoric acid (HF) or TFA.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Tyr-D-ala-gly-phe-met can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Tyr-D-ala-gly-phe-met has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential as an analgesic due to its opioid-like properties, making it a candidate for pain management therapies.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Tyr-D-ala-gly-phe-met exerts its effects by binding to opioid receptors in the central nervous system. These receptors are part of the G-protein coupled receptor (GPCR) family and include mu, delta, and kappa subtypes. Upon binding, the peptide activates intracellular signaling pathways that lead to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain.
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: Tyr-gly-gly-phe-leu
Met-enkephalin: Tyr-gly-gly-phe-met
Dermorphin: Tyr-D-ala-phe-gly-tyr-pro-ser-NH2
Dermenkephalin: Tyr-D-met-phe-his-leu-met-asp-NH2
Uniqueness
Tyr-D-ala-gly-phe-met is unique due to the presence of D-alanine, which enhances its resistance to enzymatic degradation compared to its L-alanine counterpart. This modification increases the peptide’s stability and prolongs its biological activity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSNPIYASDSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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